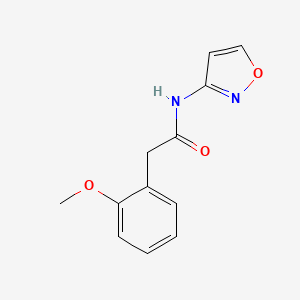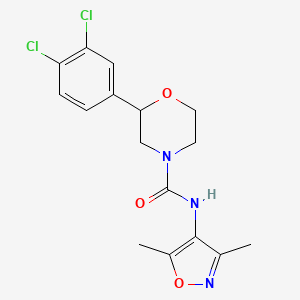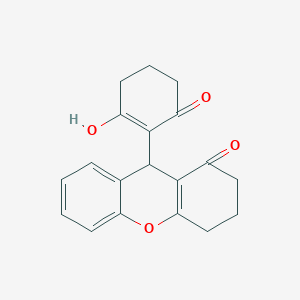
N-(5-bromo-2-pyridinyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-3-cyclopentylpropanamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic effects. BPC-157 is a pentadecapeptide consisting of 15 amino acids and was first isolated from human gastric juice. It has been shown to have a wide range of physiological effects, including promoting tissue healing, reducing inflammation, and improving gut health.
Mecanismo De Acción
The exact mechanism of action of N-(5-bromo-2-pyridinyl)-3-cyclopentylpropanamide is not fully understood, but it is believed to work by promoting the production of growth factors and reducing inflammation. This compound has been shown to increase the expression of VEGF (vascular endothelial growth factor) and FGF-2 (fibroblast growth factor 2), which are important for promoting tissue healing and regeneration. This compound has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of physiological effects. It has been shown to promote tissue healing and regeneration, reduce inflammation, and improve gut health. This compound has been shown to increase the expression of growth factors such as VEGF and FGF-2, which are important for promoting tissue healing and regeneration. This compound has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been shown to improve gut health by reducing inflammation and promoting the healing of damaged intestinal tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-3-cyclopentylpropanamide has several advantages for use in lab experiments. It is a stable and relatively simple peptide that can be synthesized using standard SPPS techniques. This compound has been extensively studied for its potential therapeutic effects and has been shown to have a wide range of physiological effects. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and there is still much to learn about its potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on N-(5-bromo-2-pyridinyl)-3-cyclopentylpropanamide. One area of research is investigating its potential use in treating conditions such as inflammatory bowel disease, tendon and ligament injuries, and muscle tears. Another area of research is investigating its mechanism of action and how it promotes tissue healing and regeneration. Additionally, there is potential for developing new synthetic peptides based on the structure of this compound that may have even greater therapeutic potential.
Métodos De Síntesis
N-(5-bromo-2-pyridinyl)-3-cyclopentylpropanamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is typically synthesized using Fmoc chemistry, where the N-terminal Fmoc group is removed to allow for the addition of the next amino acid. The peptide is then cleaved from the resin and purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic effects in a variety of conditions. It has been shown to promote tissue healing and regeneration, reduce inflammation, and improve gut health. This compound has been studied for its potential use in treating conditions such as inflammatory bowel disease, tendon and ligament injuries, and muscle tears.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-6-7-12(15-9-11)16-13(17)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDGAMGJKMVMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(2-hydroxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5422865.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422869.png)
![4-(2-{1-[2-(4-fluorophenoxy)ethyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5422885.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5422899.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5422908.png)
![4-[2-(4-fluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422911.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5422918.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5422924.png)


![{3-[(2,4-dichlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5422952.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B5422971.png)